molecular formula C10H10O4 B13261948 2-(Methoxycarbonyl)-6-methylbenzoic acid

2-(Methoxycarbonyl)-6-methylbenzoic acid

Cat. No.: B13261948
M. Wt: 194.18 g/mol
InChI Key: GXSAVWPRPKYXHV-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-6-methylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, featuring a methoxycarbonyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 6-methylsalicylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the methoxycarbonyl group.

Another method involves the direct carboxylation of 2-methylphenol using carbon dioxide in the presence of a base, followed by esterification with methanol. This route provides an alternative pathway to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of catalysts and optimized reaction conditions further improves the efficiency of the industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other functional groups on the benzene ring.

Scientific Research Applications

2-(Methoxycarbonyl)-6-methylbenzoic acid finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-6-methylbenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups, including the methoxycarbonyl and methyl groups, play a crucial role in its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate:

    2-Methylbenzoic acid: A simpler derivative of benzoic acid with a methyl group attached to the benzene ring.

    6-Methylsalicylic acid: A precursor in the synthesis of 2-(Methoxycarbonyl)-6-methylbenzoic acid.

Uniqueness

This compound is unique due to the presence of both a methoxycarbonyl and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-methoxycarbonyl-6-methylbenzoic acid

InChI

InChI=1S/C10H10O4/c1-6-4-3-5-7(10(13)14-2)8(6)9(11)12/h3-5H,1-2H3,(H,11,12)

InChI Key

GXSAVWPRPKYXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C(=O)O

Origin of Product

United States

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